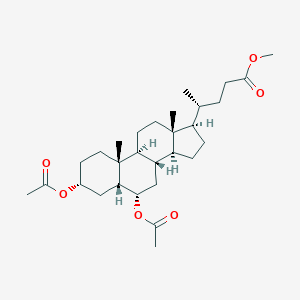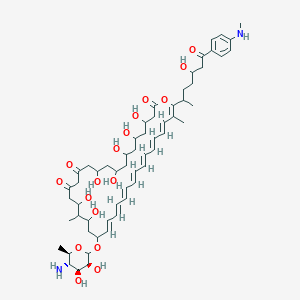
Aluminium dysprosium trioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminium dysprosium trioxide is a type of rare earth metal oxide that has gained significant attention in scientific research due to its unique properties. This compound is composed of aluminium, dysprosium, and oxygen atoms, and it exhibits excellent magnetic and electrical properties, making it an ideal material for various applications. In
Mecanismo De Acción
The mechanism of action of aluminium dysprosium trioxide is not fully understood. However, it is believed that the unique magnetic and electrical properties of the compound play a crucial role in its mechanism of action. The compound is able to interact with magnetic fields and electric currents, which may affect the behavior of cells and tissues in the body.
Efectos Bioquímicos Y Fisiológicos
Aluminium dysprosium trioxide has been shown to exhibit excellent biocompatibility and low cytotoxicity, making it a promising material for biomedical applications. Studies have shown that the compound can be used as a contrast agent in magnetic resonance imaging (MRI), where it can enhance the contrast between different tissues in the body. It has also been shown to exhibit antibacterial properties, which may make it useful in the development of new antibacterial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of aluminium dysprosium trioxide is its unique magnetic and electrical properties, which make it an ideal material for various applications. It is also highly stable and can be synthesized with a high degree of purity. However, one of the main limitations of the compound is its high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the study of aluminium dysprosium trioxide. One of the main areas of research is the development of new synthesis methods that can produce the compound at a lower cost. Another area of research is the study of the compound's potential applications in the field of biomedicine, where it may have applications in drug delivery and tissue engineering. Additionally, the compound's unique magnetic and electrical properties may have applications in the development of new electronic devices and computing systems.
Conclusion:
Aluminium dysprosium trioxide is a promising material that has gained significant attention in scientific research due to its unique properties. The compound has potential applications in various fields, including electronics and biomedicine. While there are still many unanswered questions regarding the compound's mechanism of action, its unique magnetic and electrical properties make it an ideal material for further study. Future research in this area may lead to the development of new technologies and materials that can benefit society in numerous ways.
Métodos De Síntesis
The synthesis of aluminium dysprosium trioxide involves the reaction between aluminium nitrate, dysprosium nitrate, and sodium hydroxide. The reaction is carried out under controlled conditions, and the product obtained is a white powder that is highly stable. The synthesis method has been optimized to produce high-quality aluminium dysprosium trioxide with a high degree of purity.
Aplicaciones Científicas De Investigación
Aluminium dysprosium trioxide has been extensively studied for its potential applications in various fields. In the field of electronics, it has been used as a magnetic material for the fabrication of magnetic storage devices, such as hard disk drives. It has also been used in the fabrication of spintronic devices, which are used in the development of next-generation computing systems. Aluminium dysprosium trioxide has also been studied for its potential application in the field of biomedicine, where it has been shown to exhibit excellent biocompatibility and low cytotoxicity.
Propiedades
Número CAS |
12003-33-7 |
|---|---|
Nombre del producto |
Aluminium dysprosium trioxide |
Fórmula molecular |
AlDyO3 |
Peso molecular |
237.48 g/mol |
Nombre IUPAC |
aluminum;dysprosium(3+);oxygen(2-) |
InChI |
InChI=1S/Al.Dy.3O/q2*+3;3*-2 |
Clave InChI |
MJBLPNFSYQTWRQ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Al+3].[Dy+3] |
SMILES canónico |
[O-2].[O-2].[O-2].[Al+3].[Dy+3] |
Otros números CAS |
52725-43-6 12003-33-7 |
Sinónimos |
aluminium dysprosium trioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



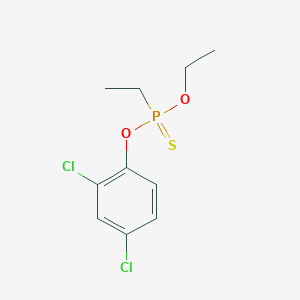


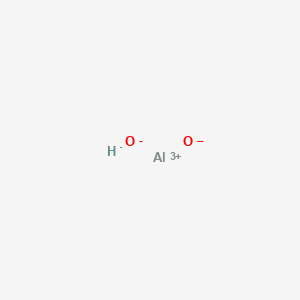
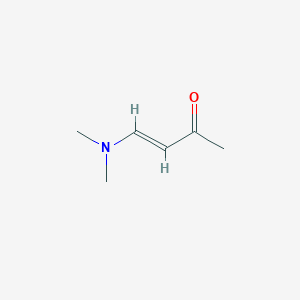
![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)
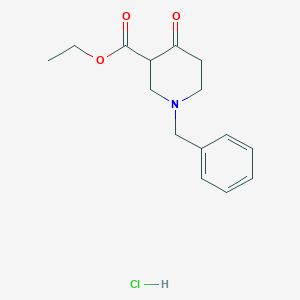
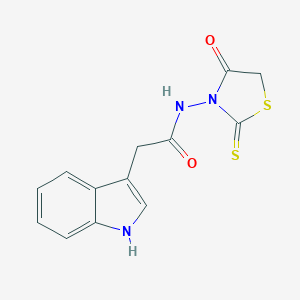

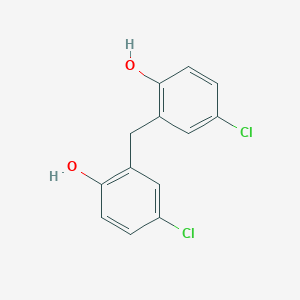
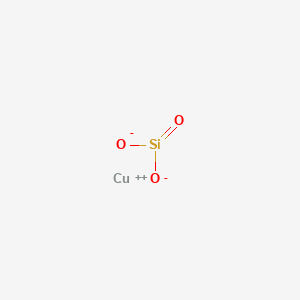
![Benzo[c]thiophen-1(3H)-one](/img/structure/B75792.png)
